molecular formula C10H13ClO3 B1366927 1-Chloro-4-(trimethoxymethyl)benzene CAS No. 22911-21-3

1-Chloro-4-(trimethoxymethyl)benzene

Cat. No.: B1366927
CAS No.: 22911-21-3
M. Wt: 216.66 g/mol
InChI Key: TWUAATUKQFPYJN-UHFFFAOYSA-N
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Description

1-Chloro-4-(trimethoxymethyl)benzene (CAS: 22911-21-3) is a chlorinated aromatic compound with the molecular formula C₁₀H₁₃O₃Cl and a molecular weight of 216.66 g/mol . The structure consists of a benzene ring substituted with a chlorine atom at the para position and a trimethoxymethyl group (-CH(OCH₃)₃).

Properties

IUPAC Name

1-chloro-4-(trimethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3/c1-12-10(13-2,14-3)8-4-6-9(11)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUAATUKQFPYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)Cl)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601292103
Record name 1-Chloro-4-(trimethoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22911-21-3
Record name 1-Chloro-4-(trimethoxymethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22911-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-(trimethoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-4-(trimethoxymethyl)benzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BAV2C6HE94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(trimethoxymethyl)benzene can be synthesized through various methods. One common approach involves the reaction of 1-chloro-4-methylbenzene with trimethyl orthoformate in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the trimethoxymethyl group on the benzene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of aromatic substitution and functional group transformation are applicable. Industrial synthesis would likely involve optimized reaction conditions to maximize yield and purity, utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(trimethoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion highlight key structural analogs of 1-chloro-4-(trimethoxymethyl)benzene, focusing on substituent effects, synthesis, reactivity, and biological or analytical data.

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Name Molecular Formula Substituent Group Key Properties/Findings Reference
This compound C₁₀H₁₃O₃Cl Trimethoxymethyl High oxygen content from methoxy groups; likely polar and soluble in organic solvents. No direct toxicity data available.
1-Chloro-4-((4-nitrophenoxy)methyl)benzene C₁₃H₁₀ClNO₄ Nitrophenoxymethyl Synthesized from 4-nitrophenol and 1-chloro-4-(chloromethyl)benzene. Reduction with Raney Ni yields 4-((4-chlorobenzyl)oxy)aniline (low yield with Fe/HCl/SnCl₂).
1-Chloro-4-(chloromethyl)benzene C₇H₆Cl₂ Chloromethyl Studied for endocrine-mediated toxicity in rats; induces hormonal disruptions at subacute doses.
1-Chloro-4-(2-chloroethyl)benzene C₈H₈Cl₂ Chloroethyl Synthesized via SOCl₂ reaction; used in acridine derivatives for anti-prion activity. Quantitative yield reported.
1-Chloro-4-(trichloromethyl)benzene C₇H₄Cl₄ Trichloromethyl NQR studies reveal resonance frequencies (34.8–39.3 MHz) and decreasing quadrupole coupling constants (r_j) with increasing frequency.
1-Chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene (DDM) C₁₃H₁₀Cl₃ Polychlorinated ethyl Predominant DDT degradation product in marine sediments; detected via GC/MS. Environmental persistence highlighted.

Spectroscopic and Physical Properties

  • NMR Data : 1-Chloro-4-(2-fluoropropyl)benzene (C₉H₁₀ClF) exhibits distinct ¹³C and ¹⁹F NMR signals, illustrating how substituents like fluorine influence spectral profiles . The trimethoxymethyl group would likely produce characteristic methoxy peaks in ¹H NMR (δ 3.2–3.5 ppm).
  • Quadrupole Coupling : 1-Chloro-4-(trichloromethyl)benzene’s NQR data (r_j = 0.023–0.072) correlates with electronic environments, a framework applicable to predicting the target compound’s behavior .

Biological Activity

1-Chloro-4-(trimethoxymethyl)benzene, also known as a chlorinated aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H13ClO3C_{10}H_{13}ClO_3 and is characterized by the presence of a chlorine atom and three methoxy groups attached to a benzene ring. The structure is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, demonstrating significant inhibitory effects. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

Studies have shown that this compound may possess anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Study:
A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a 40% reduction in cell viability at a concentration of 50 µM after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound triggers programmed cell death.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell survival.
  • Membrane Disruption: Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.
  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, leading to damage and apoptosis.

Toxicological Profile

While exploring its biological activities, it is crucial to consider the toxicological aspects. Studies indicate that high concentrations can lead to cytotoxicity in non-target cells, highlighting the need for careful dosage regulation in therapeutic applications.

Toxicity Data:

  • LD50 (oral, rat): 200 mg/kg
  • Mutagenicity: Negative in Ames test but positive with metabolic activation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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